8-Azaguanine

Catalog No.
S519990
CAS No.
134-58-7
M.F
C4H4N6O
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azaguanine

CAS Number

134-58-7

Product Name

8-Azaguanine

IUPAC Name

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11)

InChI Key

LPXQRXLUHJKZIE-UHFFFAOYSA-N

SMILES

C12=NNN=C1N=C(NC2=O)N

Solubility

Insoluble

Synonyms

Azaguanine; 8 AG; 8-Azaguanine; AI3-25015; Azaguanine-8; AZG; B-28; SF-337; SK 1150

Canonical SMILES

C12=NNN=C1N=C(NC2=O)N

Isomeric SMILES

C12=NNNC1=NC(=NC2=O)N

Description

The exact mass of the compound 8-Azaguanine is 152.0447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antitumor Activities

Naturally produced by some Streptomyces bacteria, 8-Azaguanine possesses inherent antibacterial and antitumor activities. Research has explored these properties in the following ways:

  • Antibacterial effects

    Studies have shown that 8-Azaguanine disrupts bacterial growth by interfering with their guanine metabolism. Its structural similarity to guanine allows it to be incorporated into bacterial DNA, leading to mutations and ultimately cell death [].

  • Antitumor potential

    Due to its ability to disrupt cellular processes, 8-Azaguanine has been investigated as a potential antitumor agent. Research suggests it may inhibit the growth of cancer cells by affecting their DNA synthesis [].

Immunomodulatory Effects

Recent research has shed light on a new potential application of 8-Azaguanine: its ability to modulate the immune system. Studies suggest it can:

  • Enhance Natural Killer (NK) cell activity: NK cells are immune system components that can destroy tumor cells. A study identified 8-Azaguanine as a novel immunomodulatory drug (IMiD) that significantly increased NK cell cytotoxicity against blood cancer cells.

8-Azaguanine is a purine analog with the chemical formula C4H4N6O\text{C}_4\text{H}_4\text{N}_6\text{O}. It is structurally similar to guanine, differing by the substitution of a nitrogen atom for the carbon at the eighth position of the purine ring. This compound has garnered significant attention due to its antineoplastic properties, particularly in cancer treatment, where it has been shown to inhibit tumor growth in animal models. Despite its potential, 8-Azaguanine has not been widely adopted for human cancer therapy but remains a valuable tool in molecular biology and pharmacology .

8-AG disrupts purine nucleotide biosynthesis, essential for cell growth and division. It gets incorporated into RNA molecules due to its structural similarity to guanine. This incorporation of 8-AG into RNA (as 8-azaguanosine) disrupts RNA function and inhibits further purine nucleotide synthesis by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) []. However, cells with mutations in the HGPRT gene are resistant to the effects of 8-AG because they cannot incorporate it into their RNA [].

Physical and Chemical Properties

  • Melting point: Decomposes above 300°C [].
  • Solubility: Insoluble in water [].
  • Flash point: 129.1 °C [].
Characteristic of purine analogs. Its incorporation into ribonucleic acids leads to disruptions in normal RNA function, thereby exerting cytotoxic effects. The compound acts as an antimetabolite, competing with guanine during nucleotide synthesis and metabolism. Notably, it can undergo phosphorylation and dephosphorylation reactions, influencing its bioavailability and activity within biological systems .

The biological activity of 8-Azaguanine primarily revolves around its antitumor and antibacterial properties. It has demonstrated efficacy against various malignant neoplasms in experimental settings, particularly in murine models. The compound's mechanism involves its incorporation into RNA, leading to interference with protein synthesis and cellular proliferation. Additionally, studies have shown that it can inhibit the growth of certain microorganisms, further underscoring its potential as an antimicrobial agent .

Synthesis of 8-Azaguanine can be achieved through several methods:

  • Chemical Synthesis: Traditional synthetic routes involve the modification of existing purine structures or the use of specific reagents to introduce the azole functionality.
  • Biosynthetic Pathways: Recent research has identified biosynthetic gene clusters responsible for producing 8-Azaguanine in certain microbial species, such as Streptomyces. This approach leverages genetic engineering techniques to enhance production yields .
  • Heterologous Expression: By expressing specific genes from Streptomyces in suitable host organisms (e.g., Escherichia coli), researchers can facilitate the production of 8-Azaguanine through recombinant DNA technology .

8-Azaguanine has several applications:

  • Cancer Research: It serves as a model compound for studying purine metabolism and developing new antitumor agents.
  • Molecular Biology: Its ability to integrate into RNA makes it useful for probing RNA function and studying the effects of nucleotide analogs on cellular processes.
  • Antimicrobial Studies: Its antibacterial properties are explored for potential therapeutic applications against resistant bacterial strains .

Interaction studies involving 8-Azaguanine have revealed its capacity to alter metabolic pathways significantly. For example, when combined with other drugs like Allopurinol, the serum concentration of 8-Azaguanine can increase, enhancing its therapeutic effects. Additionally, it has been shown to interact with enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase, which may influence its efficacy and side effects in clinical settings .

Several compounds share structural similarities with 8-Azaguanine, each exhibiting unique properties:

Compound NameStructure SimilarityBiological ActivityUnique Features
GuaninePurine baseEssential for nucleic acid synthesisNatural nucleobase
6-ThioguanineSulfur substitutionAntitumor agentUsed in leukemia treatment
AzathioprinePurine analogImmunosuppressive and antitumor effectsPrimarily used for autoimmune diseases
2-AminopurinePurine baseAntimetaboliteInhibits DNA synthesis

While these compounds exhibit some overlapping biological activities, 8-Azaguanine is unique due to its specific incorporation into RNA and its distinct mechanism of action against tumors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

152.04465877 g/mol

Monoisotopic Mass

152.04465877 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q150359I72

Wikipedia

8-Azaguanine

Dates

Modify: 2023-08-15
1. Chawla M, Minenkov Y, Vu KB, Oliva R, Cavallo L. Structural and Energetic Impact of Non-natural 7-Deaza-8-azaguanine, 7-Deaza-8-azaisoguanine, and Their 7-Substituted Derivatives on Hydrogen-Bond Pairing with Cytosine and Isocytosine. Chembiochem. 2019 Sep 2;20(17):2262-2270. doi: 10.1002/cbic.201900245. Epub 2019 Jul 19. PMID: 30983115.

2. Dhimitruka I, Eubank TD, Gross AC, Khramtsov VV. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes. Bioorg Med Chem Lett. 2015 Oct 15;25(20):4593-6. doi: 10.1016/j.bmcl.2015.08.054. Epub 2015 Aug 21. PMID: 26320620; PMCID: PMC4592842.

3. Liu J, Ingale SA, Seela F. Guanine and 8-Azaguanine in Anomeric DNA Hybrid Base Pairs: Stability, Fluorescence Sensing, and Efficient Mismatch Discrimination with α-d-Nucleosides. Bioconjug Chem. 2018 Jul 18;29(7):2265-2277. doi: 10.1021/acs.bioconjchem.8b00261. Epub 2018 Jun 13. PMID: 29771499.

4. Meyers MB, Shin S. Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase. Cytogenet Cell Genet. 1981;30(2):118-28. doi: 10.1159/000131598. PMID: 7273856.

5. Plagemann PG, Marz R, Wohlhueter RM, Graff JC, Zylka JM. Facilitated transport of 6-mercaptopurine and 6-thioguanine and non-mediated permeation of 8-azaguanine in Novikoff rat hepatoma cells and relationship to intracellular phosphoribosylation. Biochim Biophys Acta. 1981 Sep 21;647(1):49-62. doi: 10.1016/0005-2736(81)90294-7. PMID: 7197551.

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